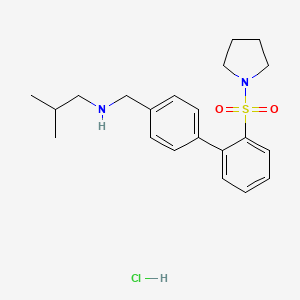

(1,1'-Biphenyl)-4-methanamine, N-(2-methylpropyl)-2'-(1-pyrrolidinylsulfonyl)-, hydrochloride (1:1)

説明

PF-4455242 is a selective, short-acting antagonist of the κ-opioid receptor. It was pursued in a phase I clinical trial for the treatment of bipolar disorder, and was also investigated as a treatment for depression and substance abuse.

科学的研究の応用

Kappa Opioid Receptor Antagonist

PF-4455242 is a selective, short-acting antagonist of the κ-opioid receptor . It demonstrates high selectivity and potency . This makes it a valuable tool in studying the role of κ-opioid receptors in various physiological and pathological processes .

Molecular Dynamics Simulation

PF-4455242 and its analogues have been used in molecular dynamics simulations to investigate their binding mode to the κ-receptor . The ranking of the predicted binding free energies is consistent with experimental results . This helps in understanding the interaction between the drug and the receptor, which is crucial for drug design .

Treatment of Depression

PF-4455242 was also investigated as a potential treatment for depression . The κ-opioid receptor has been implicated in mood regulation, and antagonists like PF-4455242 could potentially help in alleviating symptoms of depression .

Substance Abuse Treatment

Research has also explored the use of PF-4455242 in the treatment of substance abuse . The κ-opioid receptor is involved in the development of physical dependence, and antagonists could potentially help in managing substance abuse disorders .

Study of Luteinizing Hormone Secretion

A study investigated if peripheral administration of PF-4455242 facilitates pulsatile luteinizing hormone (LH) secretion and GnRH pulse generator activity in estrogen-treated ovariectomized Shiba goats . This could potentially help in understanding the role of κ-opioid receptors in reproductive physiology .

作用機序

Target of Action

PF-4455242 is a selective antagonist of the κ-opioid receptor . The κ-opioid receptor is a protein that plays a crucial role in the perception of pain, mood regulation, and physical dependence .

Mode of Action

As a selective antagonist, PF-4455242 binds to the κ-opioid receptor, blocking its activation . This prevents the receptor from responding to its natural ligands, thereby inhibiting the downstream effects associated with receptor activation .

Biochemical Pathways

The κ-opioid receptor is part of the opioid receptor family, which is involved in a wide range of physiological symptoms such as pain perception and mood regulation . By blocking the κ-opioid receptor, PF-4455242 can potentially alter these pathways, leading to changes in pain perception and mood .

Pharmacokinetics

PF-4455242 is orally active and has good brain penetration . .

Result of Action

The blockade of the κ-opioid receptor by PF-4455242 can lead to a reduction in pain perception and alterations in mood . .

特性

IUPAC Name |

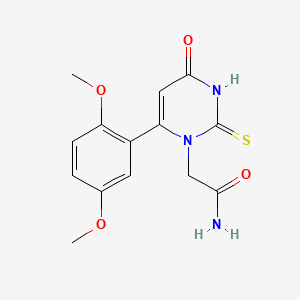

2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2S.ClH/c1-17(2)15-22-16-18-9-11-19(12-10-18)20-7-3-4-8-21(20)26(24,25)23-13-5-6-14-23;/h3-4,7-12,17,22H,5-6,13-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNZYMZEVIVCFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)N3CCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157432 | |

| Record name | PF-4455242 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,1'-Biphenyl)-4-methanamine, N-(2-methylpropyl)-2'-(1-pyrrolidinylsulfonyl)-, hydrochloride (1:1) | |

CAS RN |

1322001-35-3 | |

| Record name | [1,1′-Biphenyl]-4-methanamine, N-(2-methylpropyl)-2′-(1-pyrrolidinylsulfonyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1322001-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PF-4455242 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322001353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-4455242 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-4455242 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2XT1FW9V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes PF-4455242 a potentially interesting therapeutic compound?

A1: PF-4455242 exhibits selectivity for the κ-opioid receptor, making it a valuable tool for investigating the therapeutic potential of this receptor. The κ-opioid receptor is implicated in various biological responses, including pain, stress, anxiety, and depression, suggesting its potential as a therapeutic target for these conditions [, ].

Q2: How was PF-4455242 discovered, and what strategies were employed to optimize its properties?

A2: PF-4455242 was identified through a parallel chemistry approach coupled with physicochemical property design []. This strategy involved utilizing key monomer building blocks to rapidly explore the structure-activity relationship (SAR) and optimize the compound's potency and selectivity for the κ-opioid receptor.

Q3: What preclinical studies have been conducted with PF-4455242, and what do they reveal about its mechanism of action?

A3: The in vitro κ-opioid receptor antagonism of PF-4455242 was confirmed using the tail-flick analgesia model []. Researchers established an exposure-response relationship by correlating the κ-receptor binding affinity (Ki) with free drug levels in the brain. These findings indicate that PF-4455242 effectively blocks κ-opioid receptor signaling in vivo. Further research indicates that unlike some other κ-opioid receptor antagonists, PF-4455242 does not demonstrate a long duration of action, nor does it activate c-Jun N-terminal kinase (JNK) 1 []. This suggests that PF-4455242 may act through a distinct mechanism compared to other antagonists in its class.

Q4: Has PF-4455242 progressed to clinical trials, and what is the current understanding of its potential in human subjects?

A4: PF-4455242 successfully progressed to Phase 1 clinical trials, demonstrating target engagement in healthy volunteers []. While detailed results from these trials are not elaborated upon in the provided research, the advancement to human studies signifies its potential therapeutic value and warrants further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One](/img/structure/B609957.png)

![2-Methoxy-3-(2-(2-methoxyethoxy)ethoxy)-11h-indolo[3,2-c]quinoline-9-carbonitrile](/img/structure/B609960.png)

![5-amino-1-[(3S)-1-cyanopiperidin-3-yl]-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide](/img/structure/B609961.png)

![2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B609970.png)

![1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine](/img/structure/B609972.png)

![N-{4-[(R)-(3,3-Dimethylcyclobutyl)({6-[4-(Trifluoromethyl)-1h-Imidazol-1-Yl]pyridin-3-Yl}amino)methyl]benzene-1-Carbonyl}-Beta-Alanine](/img/structure/B609974.png)